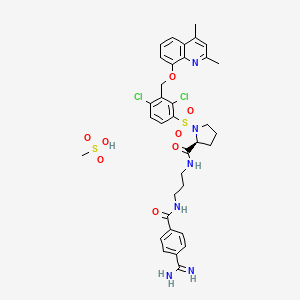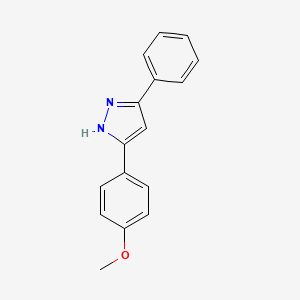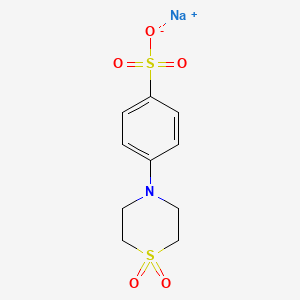
Anatibant mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anatibant mesylate is a selective, potent, small-molecule antagonist of the bradykinin B2 receptor. It has been developed for the treatment of traumatic brain injury. This compound crosses the blood-brain barrier, reduces brain edema formation and brain damage, and improves neurological function following experimental traumatic brain injury .
Méthodes De Préparation
The synthesis of anatibant mesylate involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:
Formation of the quinoline moiety: This involves the reaction of 2,4-dimethyl-8-quinoline with appropriate reagents to form the desired intermediate.
Formation of the pyrrolidine sulfonamide: This step involves the reaction of pyrrolidine with sulfonyl chloride derivatives.
Coupling of intermediates: The quinoline and pyrrolidine intermediates are coupled under specific conditions to form the final product, this compound.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments to ensure consistency and quality.
Analyse Des Réactions Chimiques
Anatibant mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives with altered pharmacological properties.
Applications De Recherche Scientifique
Anatibant mesylate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions of bradykinin B2 receptor antagonists with their targets.
Biology: It is used to investigate the role of bradykinin B2 receptors in various biological processes, including inflammation and pain.
Medicine: It is being investigated for its potential therapeutic effects in the treatment of traumatic brain injury and other neurological disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting bradykinin B2 receptors
Mécanisme D'action
Anatibant mesylate exerts its effects by selectively binding to and antagonizing the bradykinin B2 receptor. This receptor is involved in various physiological processes, including inflammation, pain, and vascular permeability. By blocking the action of bradykinin at this receptor, this compound reduces brain edema formation, brain damage, and improves neurological function following traumatic brain injury .
Comparaison Avec Des Composés Similaires
Anatibant mesylate is unique among bradykinin B2 receptor antagonists due to its high potency and selectivity. Similar compounds include:
Fasitibant: Another bradykinin B2 receptor antagonist with similar pharmacological properties.
FR173657: A non-peptide bradykinin B2 receptor antagonist with a different chemical structure.
WIN64338: A bradykinin B2 receptor antagonist with a distinct mechanism of action.
Bradyzide: A bradykinin B2 receptor antagonist with a different chemical structure and pharmacological profile.
This compound stands out due to its ability to cross the blood-brain barrier and its effectiveness at minimal concentrations, making it a promising candidate for the treatment of traumatic brain injury .
Propriétés
Numéro CAS |
515880-69-0 |
|---|---|
Formule moléculaire |
C35H40Cl2N6O8S2 |
Poids moléculaire |
807.8 g/mol |
Nom IUPAC |
(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C34H36Cl2N6O5S.CH4O3S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38;1-5(2,3)4/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44);1H3,(H,2,3,4)/t27-;/m0./s1 |
Clé InChI |
XSDHLAGTQUKMIQ-YCBFMBTMSA-N |
SMILES isomérique |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O |
SMILES canonique |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Fluorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B11775701.png)
![2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11775714.png)


![5-Methylbenzo[d]thiazol-6-amine](/img/structure/B11775743.png)

![2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11775759.png)
![1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone](/img/structure/B11775764.png)
![Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B11775774.png)
![7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11775780.png)


![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
